6beta-Hydroxymethandrostenolone
Overview
Description
6beta-Hydroxymethandrostenolone, also known as 6beta-Hydroxy-17alpha-methyl-DHT, is a synthetic anabolic androgenic steroid (AAS) developed in the late 1970s. It is a derivative of the naturally occurring hormone dihydrotestosterone (DHT). 6beta-Hydroxymethandrostenolone is commonly used for medical and research applications due to its potential to increase muscle mass and strength, as well as its ability to increase bone mineral density and reduce fat mass.
Scientific Research Applications
LC-MS/MS Quantitative Analysis of Endogenous Androgenic and Estrogenic Steroids in Serum
Scientific Field
This research falls under the field of Biochemistry and Analytical Chemistry .
Summary of the Application
6beta-Hydroxymethandrostenolone is used in the LC-MS/MS analytical method for the quantitation of endogenous Androgenic and Estrogenic steroids in serum for research use .
Methods of Application
The method involves simple sample preparation techniques including protein crash and liquid-liquid extraction with and without derivatization . A Thermo ScientificTM TSQ Quantiva triple quadrupole mass spectrometer in positive and negative Electrospray mode with a Thermo ScientificTM DionexTM VanquishTM Horizon HPLC system was used . 200 μL (PPX) and 500 μL (LLE) of serum were used for the analysis of the androgenic and estrogenic steroids .
Results or Outcomes
Good linearity and reproducibility were obtained across the dynamic range of the endogenous steroids with a coefficient of determination R2>0.95 or better for all compounds in the various matrices . The limits of detection and quantitation were determined to the pg/ml levels with very good reproducibility observed for all compounds .
Vascular Changes in Angiotensin II-induced Hypertension in Male Mice
Scientific Field
This research is in the field of Biology of Sex Differences and Cardiovascular Research .
Summary of the Application
6beta-Hydroxymethandrostenolone, a metabolite of testosterone generated by CYP1B1, contributes to vascular changes in angiotensin II-induced hypertension in male mice .
Methods of Application
The study involved the implantation of a micro-osmotic pump which delivered Ang II (700 ng/kg/day) or saline for 14 days . Mice were injected with 6beta-Hydroxymethandrostenolone (15 μg/g b.w every third day), flutamide (8 mg/kg every day), or its vehicle .
Results or Outcomes
The study found that 6beta-Hydroxymethandrostenolone is required for the action of Ang II to increase vascular reactivity and cause endothelial dysfunction, hypertrophy, and increase in oxygen radical production . The effect of 6beta-Hydroxymethandrostenolone in mediating Ang II-induced hypertension and associated hypertrophy is dependent on the androgen receptor .
Functional Identification of Hyoscyamine 6β-Hydroxylase
Scientific Field
This research is in the field of Biotechnology and Genetic Engineering .
Summary of the Application
6beta-Hydroxymethandrostenolone, also known as hyoscyamine 6β-hydroxylase (H6H), is used in the production of scopolamine in genetically-engineered Escherichia coli .
Methods of Application
The gene encoding H6H in Anisodus acutangulus was cloned and expressed in Escherichia coli. The recombinant proteins fused with His-tag or GST-tag at its N-terminal were purified and then confirmed by Western blot analysis .
Results or Outcomes
The biofunctional assay revealed that the His-AaH6H and GST-AaH6H converted hyoscyamine (40 mg/l) to scopolamine at 32 and 31 mg/l, respectively .
Regioselectivity of Hyoscyamine 6β-Hydroxylase-Catalysed Hydroxylation
Scientific Field
This research is in the field of Biochemistry .
Summary of the Application
6beta-Hydroxymethandrostenolone, also known as hyoscyamine 6β-hydroxylase (H6H), is a bifunctional non-heme 2-oxoglutarate/Fe 2+ -dependent dioxygenase that catalyzes the two final steps in the biosynthesis of scopolamine .
Methods of Application
The study involves the use of H6H in the hydroxylation and epoxide formation steps in the tropane alkaloid pathway producing scopolamine .
Results or Outcomes
The study provides insights into the regioselectivity of H6H-catalysed hydroxylation .
properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17-,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJFTMGLMNCTJ-INIPNLRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H](C4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043350 | |
Record name | 6beta-Hydroxymethandrostenolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6b-Hydroxymethandienone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6beta-Hydroxymethandrostenolone | |
CAS RN |
33526-41-9 | |
Record name | 6β-Hydroxymethandienone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33526-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6beta-Hydroxymethandrostenolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033526419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Hydroxymethandrostenolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.BETA.-HYDROXYMETHANDROSTENOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J37CM39S94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6b-Hydroxymethandienone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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